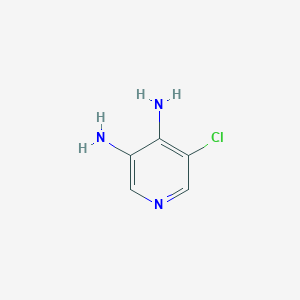

5-Chloropyridine-3,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXLZNVFZMVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590283 | |

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929074-42-0 | |

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloropyridine-3,4-diamine, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a summary of its key analytical data.

Synthesis of this compound

A plausible and documented synthetic route to this compound involves a two-step process commencing with the commercially available 2-amino-5-chloropyridine. The synthesis proceeds via the nitration of the pyridine ring, followed by the reduction of the nitro group to yield the desired diamine.

Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-chloro-3-nitropyridine

This procedure is adapted from established methods for the nitration of aminopyridines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-chloropyridine (1 equivalent).

-

Acidification: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyridine in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Isolation: The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-chloro-3-nitropyridine.

Step 2: Synthesis of this compound

This procedure outlines the reduction of the nitro intermediate to the final diamine product.

-

Reaction Setup: To a round-bottom flask containing 2-amino-5-chloro-3-nitropyridine (1 equivalent), add a solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add iron powder (Fe, 5-10 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Alternative Reduction Method: Catalytic hydrogenation can also be employed. Dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate) and add a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction is then stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed.

-

Work-up (Iron Reduction): After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Work-up (Catalytic Hydrogenation): Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques.

Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly reported |

| Boiling Point | 359.1 ± 37.0 °C (Predicted) |

| Density | 1.447 g/cm³ (Predicted) |

| CAS Number | 929074-42-0 |

Spectroscopic Data

The following data is based on reported values for a compound identified as 5-chloropyridine-2,3-diamine, which, based on the provided spectroscopic data, corresponds to the 3,4-diamine isomer.[1]

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.21 (d, J = 2.3 Hz, 1H, Caryl-H), 6.69 (d, J = 2.3 Hz, 1H, Caryl-H), 5.55 (br s, 2H, NH₂), 4.99 (br s, 2H, NH₂).[1] |

| ¹³C NMR (100.6 MHz, DMSO-d₆) | δ 147.10 (Caryl), 131.66 (Caryl-H), 131.32 (Caryl), 118.38 (Caryl), 116.58 (Caryl-H).[1] |

| Infrared (IR) (ATR, cm⁻¹) | 3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str), 1572 (m), 1472 (s), 1421 (m), 1347 (w), 1307 (w), 1280 (w), 1240 (m), 1068 (m), 939 (w), 887 (w), 861 (m), 792 (m), 770 (m), 680 (s), 630 (s), 568 (s), 490 (s), 449 (s).[1] |

| Mass Spectrometry (MS) | Exact Mass: 143.03.[1] |

Methodologies for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using the attenuated total reflectance (ATR) technique. The vibrational frequencies are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the compound and confirm its molecular formula.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC using a C18 column and a suitable mobile phase, with detection by UV-Vis spectrophotometry.

-

Thin Layer Chromatography (TLC): TLC is used for monitoring the progress of the reactions, employing silica gel plates and an appropriate eluent system. Visualization is typically achieved under UV light.

References

Physicochemical properties of 5-Chloropyridine-3,4-diamine

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and development in various research applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 929074-42-0 | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | 359.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.447 g/cm³ (Predicted) | [1] |

| pKa | 7.05 ± 0.24 (Predicted) | [1] |

| Solubility | Data not available | |

| LogP | Data not available |

Detailed Physicochemical Characteristics and Experimental Protocols

Melting Point

Experimental Protocol for Melting Point Determination:

The melting point can be determined using a capillary melting point apparatus.

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted[3].

Solubility

Quantitative solubility data for this compound in various solvents is not currently available. However, based on its structure, which contains polar amino groups and a pyridine nitrogen capable of hydrogen bonding, it is expected to be soluble in polar organic solvents and have some solubility in water. For context, the related compound 3,4-diaminopyridine is highly soluble in water and also shows solubility in ethanol and methanol[4].

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, etc.). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The vials are securely capped and placed in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). The mixtures are agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Preparation: After equilibration, the solutions are allowed to stand to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and filtered through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa

The predicted pKa of 7.05 suggests that this compound is a weak base. The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, membrane permeability, and receptor-binding interactions.

LogP (Partition Coefficient)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. An experimental LogP value for this compound is not available.

Experimental Protocol for LogP/LogD Determination:

The shake-flask method is a common technique for measuring the partition coefficient.

-

Preparation: A solution of this compound is prepared in either n-octanol or a pH-buffered aqueous solution.

-

Partitioning: Equal volumes of the n-octanol and the aqueous phase are mixed in a separatory funnel. The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH[5].

Synthesis and Analytical Workflow

While a specific, optimized synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be devised based on established organic chemistry principles and syntheses of similar compounds. A common approach for introducing vicinal amino groups to a pyridine ring is through the reduction of a nitro-amino precursor.

Proposed Synthesis of this compound:

A potential synthetic pathway could involve the nitration of 3-amino-5-chloropyridine, followed by the reduction of the resulting nitro-amino compound.

Analytical Workflow for Compound Characterization:

Following synthesis, a standard analytical workflow is employed to confirm the identity and purity of the final compound.

Experimental Protocol for Analytical Characterization:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). The compound is eluted using a mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and its detection is typically achieved with a UV detector. Purity is assessed by the relative area of the main peak[3].

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound. The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular ion peak should correspond to the calculated molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectra are acquired. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule.

Biological and Pharmacological Context

There is currently limited information available in the public domain regarding the specific biological activities of this compound. However, the aminopyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules. For instance, diaminopyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents[6]. Furthermore, substituted aminopyridines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals[7]. The unique substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery and development programs.

Conclusion

This compound is a chemical entity with well-defined basic properties such as its molecular formula and weight. However, there is a notable lack of experimentally determined data for key physicochemical parameters like melting point, solubility, and LogP. The provided experimental protocols offer a roadmap for researchers to systematically characterize this compound. The proposed synthetic and analytical workflows serve as a practical guide for its preparation and quality control. Further research into the physicochemical and biological properties of this compound is warranted to unlock its full potential in various scientific domains.

References

- 1. 5-Chloro-3,4-diaminopyridine | 929074-42-0 [chemicalbook.com]

- 2. This compound - CAS:929074-42-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. LogD/LogP - Enamine [enamine.net]

- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Chloropyridine-3,4-diamine

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Chloropyridine-3,4-diamine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its diamine functionalities and the electronic influence of the chlorine substituent. Understanding its three-dimensional structure is crucial for predicting its chemical behavior, designing derivatives with specific biological activities, and for computational modeling studies. This document provides a detailed examination of its expected molecular structure and conformation, drawing heavily on the experimentally determined structure of its isomer, 5-chloropyridine-2,3-diamine.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is expected to be largely planar, with the pyridine ring forming a rigid scaffold. The primary conformational flexibility will arise from the orientation of the two amino groups relative to the ring.

Based on the analysis of the isomer 5-chloropyridine-2,3-diamine, the following structural features are anticipated for this compound:

-

Near-Planarity: The pyridine ring and its substituents (Cl, NH2, NH2) will likely lie in nearly the same plane. The root-mean-square deviation (r.m.s.d.) from the mean plane of all non-hydrogen atoms is expected to be small, similar to the 0.013 Å observed for 5-chloropyridine-2,3-diamine.[1]

-

Amino Group Orientation: The amino groups are predicted to be slightly twisted out of the plane of the pyridine ring. This rotation minimizes steric hindrance between adjacent substituents and intramolecular hydrogen bonding. In the case of 5-chloropyridine-2,3-diamine, the amino groups are twisted by 45° and 34° relative to the molecular plane.[1] A similar, though not identical, twisting is expected for the 3,4-diamine isomer.

-

Bond Lengths and Angles: The bond lengths and angles are expected to be consistent with those of other substituted pyridines. The C-Cl bond length will be comparable to the 1.748 (3) Å found in 5-chloropyridine-2,3-diamine.[1] The C-N bond lengths of the amino groups are also expected to be in a similar range.

Comparative Crystallographic Data of 5-chloropyridine-2,3-diamine

The following table summarizes key crystallographic data for 5-chloropyridine-2,3-diamine, which provides a basis for understanding the expected geometry of this compound.

| Parameter | Value for 5-chloropyridine-2,3-diamine | Reference |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| C-Cl Bond Length | 1.748 (3) Å | [1] |

| C-N (amino) Bond Lengths | 1.406 (4) Å and 1.385 (4) Å | [1] |

| NH₂ plane to molecular plane angles | 45 (3)° and 34 (3)° | [1] |

| R.M.S. Deviation from Planarity | 0.013 (3) Å | [1] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a corresponding nitro-amino precursor. This is a common and effective method for the preparation of aromatic diamines.

-

Nitration of 3-amino-5-chloropyridine: 3-amino-5-chloropyridine can be nitrated to introduce a nitro group at the 4-position, yielding 3-amino-5-chloro-4-nitropyridine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

-

Reduction of the Nitro Group: The resulting 3-amino-5-chloro-4-nitropyridine can then be reduced to the target diamine. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.[3] Alternatively, reduction can be achieved using a metal in acidic solution, such as tin(II) chloride in hydrochloric acid.

The following diagram illustrates the proposed synthetic workflow.

Crystallographic Analysis (Hypothetical)

Should a crystalline sample of this compound be obtained, the following protocol for single-crystal X-ray diffraction would be appropriate:

-

Crystal Growth: Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

-

Data Collection: A selected crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods. The structural model would then be refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Spectroscopic Characterization

-

¹H NMR: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show two distinct singlets for the aromatic protons, as well as broad signals for the two non-equivalent amino groups.

-

¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the positions of the chlorine and amino substituents.

The IR spectrum will be characterized by:

-

N-H Stretching: Two or more sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Supramolecular Interactions

In the solid state, this compound is expected to exhibit a network of intermolecular hydrogen bonds. Based on the structure of 5-chloropyridine-2,3-diamine, these interactions would likely involve the amino groups acting as hydrogen bond donors and the pyridine nitrogen and other amino groups acting as acceptors.[1] These hydrogen bonds play a crucial role in the packing of the molecules in the crystal lattice. π-stacking interactions between the pyridine rings are also possible.[1]

The logical relationship between the molecular structure and its solid-state packing is depicted below.

References

Spectroscopic and Structural Elucidation of 5-Chloropyridine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for chloropyridine diamine isomers, with a focus on the available information for a close structural analog of 5-Chloropyridine-3,4-diamine. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a comprehensive analysis of the fully characterized isomer, 5-chloropyridine-2,3-diamine, to serve as a valuable reference. The guide includes tabulated spectroscopic data, detailed experimental protocols for the analytical techniques, and a logical workflow for the characterization of such compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the structural isomer, 5-chloropyridine-2,3-diamine. This data provides a foundational understanding of the expected spectral characteristics of chlorinated diaminopyridines.

Table 1: ¹H NMR Spectroscopic Data of 5-chloropyridine-2,3-diamine [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.21 | d | 1H | Ar-H |

| 6.69 | d | 1H | Ar-H |

| 5.55 | br s | 2H | NH₂ |

| 4.99 | br s | 2H | NH₂ |

Solvent: DMSO-d₆, Instrument: Bruker Avance 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 5-chloropyridine-2,3-diamine [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 147.10 | C-NH₂ |

| 131.66 | Ar-CH |

| 131.32 | C-Cl |

| 118.38 | C-NH₂ |

| 116.58 | Ar-CH |

Solvent: DMSO-d₆, Instrument: 100.6 MHz

Table 3: Infrared (IR) Spectroscopic Data of 5-chloropyridine-2,3-diamine [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3392 | m | N-H str |

| 3309 | m | N-H str |

| 3172 | m | aryl C-H str |

| 1637 | s | aryl C=C str |

| 1572 | m | N-H bend |

| 1472 | s | aryl C=C str |

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (MS) Data of 5-chloropyridine-2,3-diamine [1]

| m/z | Assignment |

| 143 | M⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC/MS)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of aromatic amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, and transferred to a 5 mm NMR tube.[3] ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a Bruker Avance 400 MHz instrument.[1][2] For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1][2] A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC/MS) for sample introduction and separation.[3] For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Analytical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized organic compound.

References

CAS number and chemical identifiers for 5-Chloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identifiers, properties, and synthetic considerations for 5-Chloropyridine-3,4-diamine. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily in the synthesis of heterocyclic systems.

Core Chemical Identifiers and Properties

This compound is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized below.

| Identifier | Value |

| CAS Number | 929074-42-0[1] |

| Molecular Formula | C₅H₆ClN₃[1] |

| Molecular Weight | 143.57 g/mol [1] |

| Synonyms | 5-Chloro-3,4-diaminopyridine, 3,4-Diamino-5-chloropyridine, this compound |

| Appearance | White to off-white solid |

| Boiling Point | 359.1±37.0 °C (Predicted) |

| Density | 1.447 g/cm³ (Predicted) |

| pKa | 7.05±0.24 (Predicted) |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available.[2] |

| ¹³C NMR | Spectral data is available. |

| IR | Spectral data is available.[2] |

| Mass Spectrometry | Spectral data is available.[2] |

Synthesis of this compound

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are hypothetical experimental protocols based on general procedures for nitration and nitro group reduction of pyridine derivatives. These should be adapted and optimized based on laboratory conditions and safety considerations.

Step 1: Synthesis of 5-Chloro-3-nitro-4-aminopyridine (Hypothetical)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Starting Material: Slowly add 3-Amino-5-chloropyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound (Hypothetical)

-

Reaction Setup: In a round-bottom flask, suspend the crude 5-Chloro-3-nitro-4-aminopyridine in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent. Common methods include:

-

Iron in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux with vigorous stirring.

-

Stannous chloride: Add a solution of stannous chloride in concentrated hydrochloric acid.

-

Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove any solids (e.g., iron filings or catalyst). If an acidic medium was used, neutralize the filtrate with a base.

-

Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization.

Application in Heterocyclic Synthesis

This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly imidazo[4,5-c]pyridines, which are of interest in drug discovery.

Caption: Role of this compound in synthesis.

This reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivative) to form the imidazole ring. The choice of the cyclizing agent determines the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine ring system, allowing for the generation of diverse chemical libraries for biological screening.

References

An In-depth Technical Guide to the Reactivity and Functionalization of 5-Chloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and functionalization of 5-Chloropyridine-3,4-diamine, a key building block in the synthesis of biologically active heterocyclic compounds. This document details its synthesis, core reactivity, and functionalization strategies, with a focus on the preparation of imidazo[4,5-b]pyridine derivatives, which have emerged as potent kinase inhibitors in oncological research.

Core Compound Properties and Synthesis

This compound is a trisubstituted pyridine characterized by the presence of two adjacent amino groups and a chlorine atom. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor in medicinal chemistry.

Synthesis: The parent compound, this compound, can be synthesized from 2-amino-5-chloropyridine. The synthesis involves a nitration step to introduce a nitro group at the 3-position, followed by a reduction of the nitro group to an amine.[1]

Reactivity and Functionalization

The reactivity of this compound is primarily centered around the vicinal diamino groups and the chlorine substituent. The diamino functionality is a precursor for the formation of fused five-membered rings, most notably the imidazole ring, leading to the imidazo[4,5-b]pyridine scaffold. The chlorine atom, while relatively unreactive compared to those in more electron-deficient pyridine rings, can undergo nucleophilic aromatic substitution under certain conditions.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The most prominent application of this compound is in the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridines. This is typically achieved through a cyclocondensation reaction with various electrophilic partners.

A straightforward and widely used method for the synthesis of 2-substituted-6-chloro-1H-imidazo[4,5-b]pyridines involves the condensation of this compound with a variety of aldehydes. The reaction is typically carried out in a suitable solvent such as nitrobenzene or acetic acid at elevated temperatures.[2][3]

General Experimental Protocol for Cyclocondensation with Aldehydes:

-

To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., nitrobenzene or acetic acid), add the desired aldehyde (1.0-1.2 equivalents).

-

Heat the reaction mixture to a temperature ranging from 120°C to reflux for a period of 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridine.[2]

Formic acid and other carboxylic acids can also be used as one-carbon synthons for the synthesis of the imidazo[4,5-b]pyridine core. The reaction with formic acid yields the parent 6-chloro-1H-imidazo[4,5-b]pyridine.

General Experimental Protocol for Cyclocondensation with Formic Acid:

-

In a round-bottom flask, place this compound.

-

Add an excess of 98-100% formic acid.

-

Heat the reaction mixture to reflux for 6 hours, monitoring by TLC.

-

After cooling, remove the excess formic acid under reduced pressure.

-

Neutralize the residue with a base (e.g., aqueous ammonia) in an ice bath.

-

Collect the precipitated product by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions offer another avenue for the functionalization of this compound and its derivatives, particularly for the formation of C-N bonds.

General Protocol for Palladium-Catalyzed Amination:

-

In a reaction vessel flushed with an inert gas, combine the chloropyridine derivative (1.0 equiv), a palladium catalyst (e.g., Pd(dba)₂), a suitable ligand (e.g., BINAP or DavePhos), and a base (e.g., tBuONa) in an anhydrous solvent like dioxane.

-

Add the amine coupling partner (1.0-1.5 equiv).

-

Heat the reaction mixture to reflux for 6-15 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench, and extract the product.

-

Purify by column chromatography.[5]

Quantitative Data on Functionalization Reactions

The following table summarizes representative yields for the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives from this compound and various benzaldehydes.

| Aldehyde Substituent | Reaction Conditions | Yield (%) | Reference |

| 4-NO₂ | Nitrobenzene, reflux, 4h | 78 | [6] |

| 4-Cl | Nitrobenzene, reflux, 4h | 82 | [6] |

| 4-OH | Nitrobenzene, reflux, 4h | 75 | [6] |

| 3-OH | Nitrobenzene, reflux, 4h | 72 | [6] |

| 2,4-diCl | Acetic acid, reflux, 6h | 85 | [6] |

| 3,4-diCl | Acetic acid, reflux, 6h | 80 | [6] |

| 2,6-diCl | Acetic acid, reflux, 6h | 79 | [6] |

Applications in Drug Discovery: Kinase Inhibition

Derivatives of this compound, particularly the resulting imidazo[4,5-b]pyridines, have garnered significant interest as kinase inhibitors for cancer therapy. These compounds often act as "hinge-binding" motifs, interacting with the ATP-binding site of various kinases.

Key Kinase Targets and Signaling Pathways

Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), activates downstream signaling cascades including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell survival and differentiation.[7][8] Aberrant TrkA signaling is implicated in various cancers.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to tumorigenesis. Aurora A is involved in centrosome separation and spindle formation, while Aurora B is crucial for chromosome segregation and cytokinesis.[9][10]

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription elongation. It forms a complex with Cyclin T to create the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II, leading to productive gene transcription. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins, making CDK9 an attractive therapeutic target.

Drug Discovery Workflow for Kinase Inhibitors

The development of kinase inhibitors from a core scaffold like this compound typically follows a structured workflow from initial hit identification to a preclinical candidate.

This workflow begins with high-throughput screening (HTS) to identify initial "hits".[4] These hits then undergo a "hit-to-lead" phase where structure-activity relationships (SAR) are established and initial absorption, distribution, metabolism, and excretion (ADME) properties are assessed.[11] Promising lead compounds are then subjected to extensive "lead optimization" to enhance potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profiles.[12] The most promising candidates proceed to in vivo efficacy and toxicology studies before being selected as a preclinical candidate.[13]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. Its well-defined reactivity allows for the systematic generation of compound libraries for drug discovery programs. A thorough understanding of its functionalization chemistry, coupled with a structured drug discovery workflow, can accelerate the development of novel therapeutics targeting a range of diseases, most notably cancer.

References

- 1. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. resources.revvity.com [resources.revvity.com]

- 13. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Synthesis of Substituted Pyridinediamines

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinediamines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] The arrangement of the two amino groups on the pyridine ring, along with other substituents, allows for fine-tuning of the molecule's physicochemical properties and biological targets. This guide provides an in-depth review of the core synthetic strategies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of the pyridinediamine core can be broadly categorized into two approaches: functionalization of a pre-existing pyridine ring or the de novo construction of the ring from acyclic precursors.

Amination of Halopyridines (Nucleophilic Aromatic Substitution)

One of the most common and versatile methods for synthesizing pyridinediamines is through the nucleophilic aromatic substitution (SNAr) of halopyridines. Dihalopyridines serve as excellent starting materials, where the halogen atoms are sequentially or simultaneously replaced by amino groups. Modern advancements in this area rely heavily on transition-metal-catalyzed cross-coupling reactions.

a) Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds.[3][4] It offers broad substrate scope and functional group tolerance, making it highly suitable for complex molecule synthesis.[3][5] The reaction typically involves an aryl halide (or triflate), an amine, a palladium catalyst with a specialized phosphine ligand, and a base.[5][6]

b) Ullmann Condensation (Goldberg Reaction):

The Ullmann condensation is a copper-catalyzed reaction for C-N bond formation.[7] While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols use soluble copper catalysts with ligands, allowing for milder reaction conditions.[7][8] This method is a viable alternative to palladium-catalyzed reactions.[7]

Reduction of Nitropyridines

The reduction of a nitro group is a reliable and frequently employed method for introducing an amino group onto the pyridine ring. Starting from aminonitropyridines or dinitropyridines, a catalytic hydrogenation or a reduction using metals in acidic media can efficiently yield the desired pyridinediamine.

Common reducing systems include:

Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of the pyridine ring by treating it with sodium amide (NaNH₂) or a related reagent.[13][14] The reaction proceeds via nucleophilic addition of the amide anion to the electron-deficient pyridine ring, followed by the elimination of a hydride ion.[13][15] While historically significant, this reaction often requires high temperatures and can sometimes result in moderate yields or mixtures of isomers.[15][16] Recent modifications, such as using NaH-iodide composites, have enabled milder reaction conditions.[17]

Ring Synthesis from Acyclic Precursors

In some cases, the most efficient route involves constructing the substituted pyridine ring itself. This is often achieved through condensation and cyclization reactions of acyclic starting materials. For instance, pyridine-2,6-diamines can be prepared by reacting 3-hydroxy pentane 1,5-dinitrile with ammonia or an amine, which induces ring closure.[18][19]

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of key pyridinediamine isomers, with quantitative data summarized in tables for easy comparison.

Synthesis of 2,3-Diaminopyridine

A common route to 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine.

Experimental Protocol: Catalytic Hydrogenation of 2-Amino-3-nitropyridine [11]

-

In a suitable hydrogenation vessel, dissolve 2-amino-3-nitropyridine in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as monitored by TLC or LC-MS.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2,3-diaminopyridine.

Alternative Protocol: Reduction with Iron in Acidified Ethanol [11]

-

Suspend 2-amino-3-nitropyridine in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

| Precursor | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

| 2-Amino-3-nitropyridine | Fe, aqueous acidified ethanol | Ethanol/Water | Reflux | N/A | [11] |

| 2-Amino-3-nitropyridine | Sn, HCl | HCl (aq) | N/A | N/A | [11] |

| 2,3-Dinitropyridine | Pd/C, H₂ | Organic Solvent | 50-58°C, 1-2 h | High | [10] |

Synthesis of 3,4-Diaminopyridine

The synthesis of 3,4-diaminopyridine is typically achieved by the reduction of 4-amino-3-nitropyridine.

Experimental Protocol: Catalytic Hydrogenation of 4-Amino-3-nitropyridine [9][20]

-

Dissolve commercially available 4-amino-3-nitropyridine (e.g., 50 g, 395 mmol) in a solvent mixture of methanol (500 ml) and tetrahydrofuran (THF, 500 ml).[9]

-

Add 10% Palladium on carbon (Pd/C) (e.g., 5 g) as the catalyst.[9]

-

Carry out the hydrogenation at 10°C under 1 atmosphere of hydrogen pressure for 24 hours.[9]

-

After the hydrogen uptake reaches the theoretical amount (3 equivalents), remove the catalyst by filtration.[9]

-

Evaporate the filtrate to obtain the product, 3,4-diaminopyridine.[9]

| Precursor | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

| 4-Amino-3-nitropyridine | 10% Pd/C, H₂ | Methanol/THF | 10°C, 1 atm, 24 h | 97% | [20] |

| 4-Methoxy-3-nitropyridine | 1. NH₃ (aq) 2. Pd/C, H₂ | Ethanol | Step 1: N/A, Step 2: H₂ pressure | 67% (overall) | [21] |

Synthesis of 2,6-Diaminopyridine

2,6-Diaminopyridine can be synthesized via several routes, including ring formation or substitution on a dihalopyridine.

Experimental Protocol: Ring Closure of 3-Hydroxy Pentane 1,5-dinitrile [18]

-

In an autoclave, heat a mixture of 3-hydroxyglutaronitrile (3-hydroxy pentane 1,5-dinitrile) and an amine (e.g., n-butylamine or aniline) in a solvent such as methanol.

-

Add a catalyst, for example, copper(I) chloride (CuCl).

-

Seal the autoclave and heat to 150-160°C for several hours (e.g., 3 hours).

-

After cooling, filter the reaction mixture.

-

Evaporate the solvent in vacuo to yield the crude substituted 2,6-diaminopyridine.

Experimental Protocol: Amination via Chichibabin Reaction [22]

-

Heat a mixture of sodium amide, an organic solvent (e.g., xylene or biphenyl ether), and a phase-transfer catalyst to 140-220°C.

-

Slowly add pyridine to the mixture over 0.5-3 hours.

-

Maintain the reaction at temperature for 3-10 hours to complete the Chichibabin reaction.

-

Cool the mixture to 50-100°C and add water to hydrolyze the intermediate.

-

Cool further to 5-40°C to induce crystallization and filter to collect the 2,6-diaminopyridine product.

| Precursor | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

| 3-Hydroxy pentane 1,5-dinitrile | Ammonia | Various | 100-200°C | High | [18][19] |

| 2,6-Dichloropyridine | Aqueous Ammonia, CuI | Ammonia (aq) | 150°C, 8 h, in autoclave | N/A | [23] |

| Pyridine | Sodium Amide, Phase Transfer Catalyst | Organic Solvent | 140-220°C, 3-10 h | N/A | [22] |

Visualized Workflows and Mechanisms

To better illustrate the relationships between different synthetic strategies and the detailed mechanisms of key reactions, the following diagrams are provided.

Caption: Overview of major synthetic routes to substituted pyridinediamines.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: Key steps in the Chichibabin amination mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. [PDF] The Buchwald-Hartwig Amination after 25 Years. | Semantic Scholar [semanticscholar.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-Diaminopyridine | 54-96-6 [chemicalbook.com]

- 10. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]

- 11. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. scientificupdate.com [scientificupdate.com]

- 14. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Chichibabin Reaction | PPTX [slideshare.net]

- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 18. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 21. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 22. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 23. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Historical Development of Chloropyridine Diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyridine diamines represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features, combining the electron-withdrawing properties of a chlorine atom with the nucleophilic and hydrogen-bonding capabilities of two amino groups on a pyridine scaffold, have led to their widespread application as versatile synthetic intermediates and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and historical development of chloropyridine diamines, detailing their synthesis, key milestones, and evolution into critical components of modern drug discovery, particularly as kinase inhibitors.

Discovery and Historical Development

The journey of chloropyridine diamines is intrinsically linked to the foundational chemistry of pyridines and their amino derivatives. The early 20th century marked the beginning of systematic investigations into the functionalization of the pyridine ring.

A crucial breakthrough was the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914, which provided a direct method for the amination of pyridines to produce aminopyridines.[1][2][3] This reaction laid the groundwork for the synthesis of various diaminopyridines. Early work by researchers such as O. G. Backeberg further expanded the understanding and synthesis of 2,6-diaminopyridine and its derivatives.

The first significant foray into the synthesis of substituted diaminopyridines was documented in a seminal 1947 paper by Bernstein, Stearns, Shaw, and Lott in the Journal of the American Chemical Society, which described various derivatives of 2,6-diaminopyridine.[4][5][6] This work opened the door for more extensive exploration of this chemical space.

Subsequent research focused on the synthesis of specific chloropyridine diamine isomers. A common strategy involves the nitration of a chloro-aminopyridine followed by the reduction of the nitro group to a second amino group. For instance, 5-chloropyridine-2,3-diamine can be synthesized by nitrating 2-amino-5-chloropyridine and then reducing the resulting 2-amino-3-nitro-5-chloropyridine.[7]

The development of more sophisticated synthetic methodologies, including palladium-catalyzed cross-coupling reactions, has further facilitated the synthesis of a wide array of chloropyridine diamine analogs, enabling extensive structure-activity relationship (SAR) studies and their eventual emergence as key pharmacophores in drug discovery.

Synthetic Methodologies: Experimental Protocols

The synthesis of chloropyridine diamines can be broadly categorized into two main approaches: the chlorination of a diaminopyridine or the introduction of amino groups onto a chloropyridine scaffold. Below are detailed experimental protocols for the synthesis of key chloropyridine diamine intermediates.

Synthesis of 5-Chloropyridine-2,3-diamine

This synthesis proceeds via the nitration of 2-amino-5-chloropyridine followed by reduction.

Step 1: Synthesis of 2-Amino-3-nitro-5-chloropyridine

-

Materials: 2-amino-5-chloropyridine, Sulfuric acid (concentrated), Nitric acid (fuming).

-

Procedure:

-

To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add 2-amino-5-chloropyridine.

-

Maintain the temperature below 10 °C while slowly adding fuming nitric acid dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3-nitro-5-chloropyridine.

-

Step 2: Synthesis of 5-Chloropyridine-2,3-diamine

-

Materials: 2-amino-3-nitro-5-chloropyridine, Iron powder, Acetic acid, Ethanol.

-

Procedure:

-

Suspend 2-amino-3-nitro-5-chloropyridine and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and then add glacial acetic acid dropwise.

-

Continue refluxing for 4-6 hours, monitoring the reaction by thin-layer chromatography.

-

Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Purify the crude product by column chromatography on silica gel to afford 5-chloropyridine-2,3-diamine.

-

Synthesis of 2-Amino-6-chloropyridine

This intermediate is crucial for the synthesis of various 2,6-diaminopyridine derivatives.

-

Materials: 2,6-Dichloropyridine, Ammonia (aqueous solution), Copper(II) sulfate (catalyst).

-

Procedure:

-

In a sealed pressure vessel, combine 2,6-dichloropyridine, a concentrated aqueous solution of ammonia, and a catalytic amount of copper(II) sulfate.

-

Heat the mixture to 150-180 °C for 12-18 hours. The pressure inside the vessel will increase.

-

After cooling to room temperature, carefully vent the vessel.

-

Extract the reaction mixture with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to yield 2-amino-6-chloropyridine.[8][9]

-

Applications in Drug Discovery: Kinase Inhibition

Chloropyridine diamines have emerged as a privileged scaffold in the design of kinase inhibitors. The pyridine nitrogen and the amino groups can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1][3] Several chloropyridine diamine-based compounds have been developed as potent CDK inhibitors.

Quantitative Data: CDK Inhibition

| Compound Scaffold | Target(s) | IC50 (nM) | Reference |

| Pyrazolo[3,4-b]pyridine-based | CDK2 | 360 | [10] |

| Pyrazolo[3,4-b]pyridine-based | CDK9 | 1800 | [10] |

| Imidazo[1,2-a]pyridine-based | CDK2 | 1140 | [11] |

CDK Signaling Pathway and Inhibition

The diagram below illustrates a simplified CDK signaling pathway and the point of inhibition by chloropyridine diamine-based inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain of the CDK, thereby preventing the phosphorylation of downstream substrates like the Retinoblastoma protein (Rb) and halting cell cycle progression.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 4. Derivatives of 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Discovery of novel CDK inhibitors via scaffold hopping from CAN508 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Navigating the Physicochemical Landscape of 5-Chloropyridine-3,4-diamine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the available data and predictive analysis concerning the solubility and stability of 5-Chloropyridine-3,4-diamine, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes information on related compounds to forecast the behavior of this compound and presents detailed experimental protocols for its precise characterization.

Executive Summary

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including the presence of functional groups capable of hydrogen bonding, its overall polarity, and its crystalline structure. Based on the data from analogous compounds, a qualitative and estimated quantitative solubility profile for this compound is presented below.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range | Rationale for Prediction |

| Water | Slightly Soluble | 1-5 g/L at 20°C | The presence of two amino groups and a nitrogen atom in the pyridine ring allows for hydrogen bonding with water. However, the chloro- substituent and the aromatic ring contribute to its lipophilicity, likely limiting its aqueous solubility. The related compound 2-amino-5-chloropyridine has a reported aqueous solubility of 1 g/L at 20°C. |

| Methanol | Soluble | 10-50 g/L | As a polar protic solvent, methanol can effectively solvate the amino groups through hydrogen bonding. The related 6-chloropyridazin-3-amine shows good solubility in methanol. |

| Ethanol | Soluble | 10-50 g/L | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | >100 g/L | DMSO is a highly polar aprotic solvent that is an excellent solvent for many organic compounds, including those with amine functionalities. The structurally similar 2-amino-5-chloropyridine is soluble in DMSO. |

| Acetone | Moderately Soluble | 5-20 g/L | Acetone's polarity should allow for some degree of solubilization. |

| Acetonitrile | Slightly Soluble | 1-10 g/L | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar solvents, which may limit its ability to solubilize the diamine. |

| Dichloromethane | Sparingly Soluble | <1 g/L | As a non-polar solvent, dichloromethane is not expected to be a good solvent for the polar this compound. |

| Toluene | Sparingly Soluble | <1 g/L | Toluene is a non-polar aromatic solvent and is unlikely to effectively solvate the polar diamine. |

Predicted Stability Profile and Degradation Pathways

The stability of this compound will be dependent on environmental factors such as pH, light, temperature, and the presence of oxidizing agents.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products | Rationale for Prediction |

| Acidic (pH 1-3) | Moderate Stability | Protonated species, potential for hydrolysis of amino groups at elevated temperatures. | The amino groups will be protonated, which may increase aqueous solubility but could also make the compound more susceptible to certain degradation pathways. |

| Neutral (pH 6-8) | High Stability | Minimal degradation expected. | Most organic molecules exhibit their highest stability near neutral pH. |

| Basic (pH 9-12) | Moderate to Low Stability | Potential for deprotonation and subsequent oxidation or rearrangement. | The pyridine ring can be susceptible to nucleophilic attack under basic conditions. |

| Oxidative Stress (e.g., H₂O₂) | Low Stability | Oxidation of amino groups to nitroso or nitro derivatives, N-oxides. | Studies on 3,4-diaminopyridine have shown degradation in the presence of hydrogen peroxide, forming products such as 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1] |

| Thermal Stress | Moderate Stability | Decomposition at elevated temperatures. | The melting point of related compounds suggests thermal stability at ambient temperatures. A safety data sheet for a related compound indicates it is stable under normal temperatures. |

| Photostability | Moderate Stability | Potential for photodegradation upon prolonged exposure to UV light. | Pyridine and its derivatives can absorb UV light, which may lead to photochemical reactions. |

A potential degradation pathway under oxidative stress is illustrated below.

Caption: Predicted oxidative degradation pathway of this compound.

Experimental Protocols

To obtain definitive quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic: Treat the stock solution with 0.1 N HCl and heat at 60°C.

-

Basic: Treat the stock solution with 0.1 N NaOH and heat at 60°C.

-

Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound at a high temperature (e.g., 80°C).

-

Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed sample. Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradation products.

References

Quantum Chemical Blueprint for 5-Chloropyridine-3,4-diamine: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive framework for the quantum chemical analysis of 5-Chloropyridine-3,4-diamine, a molecule of interest for researchers, medicinal chemists, and drug development professionals. In the absence of extensive published computational data for this specific isomer, this guide details the necessary theoretical protocols and workflows to generate and analyze its core quantum chemical properties. Adherence to these methodologies will ensure a robust and reproducible computational characterization, providing foundational data for further research and development.

Theoretical Framework and Computational Methodology

The investigation of the structural, electronic, and spectroscopic properties of this compound is best approached through Density Functional Theory (DFT), a robust and widely used quantum chemical method. The recommended functional for initial calculations is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional has demonstrated a favorable balance between accuracy and computational cost for a wide range of organic molecules.

For a reliable description of the molecular system, the 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the nitrogen and chlorine atoms, as well as potential hydrogen bonding interactions. The polarization functions (d,p) allow for greater flexibility in the description of bonding orbitals.

All calculations should be performed using a validated quantum chemistry software package such as Gaussian, ORCA, or Spartan. The initial step involves a full geometry optimization of the molecule in the gas phase to locate the global minimum on the potential energy surface. Subsequent frequency calculations are mandatory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermodynamic data.

Experimental Protocol: Computational Geometry Optimization and Frequency Analysis

-

Input Structure Generation: Construct the 3D structure of this compound using a molecular modeling interface.

-

Method Selection: Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the lowest energy conformation.

-

Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory to verify the nature of the stationary point and to compute vibrational spectra.

-

Solvation Effects (Optional but Recommended): To simulate a more biologically relevant environment, recalculate the optimized geometry and electronic properties in the presence of a solvent (e.g., water or DMSO) using a continuum solvation model like the Polarization Continuum Model (PCM).

Key Quantum Chemical Descriptors: Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the proposed quantum chemical calculations. These descriptors are fundamental for understanding the molecule's stability, reactivity, and spectroscopic signature.

Table 1: Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | Calculated Value | N1-C2-C3 | Calculated Value |

| C2-N(amine) | Calculated Value | C2-C3-N(amine) | Calculated Value |

| C3-N(amine) | Calculated Value | C3-C4-C5 | Calculated Value |

| C4-C5 | Calculated Value | C4-C5-Cl | Calculated Value |

| C5-Cl | Calculated Value | C5-C6-N1 | Calculated Value |

| C6-N1 | Calculated Value | C6-N1-C2 | Calculated Value |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| N-H Stretch (Amine 1) | Calculated Value | Calculated Value | Calculated Value | Symmetric/Asymmetric |

| N-H Stretch (Amine 2) | Calculated Value | Calculated Value | Calculated Value | Symmetric/Asymmetric |

| C-H Stretch (Aromatic) | Calculated Value | Calculated Value | Calculated Value | |

| C=C/C=N Stretch | Calculated Value | Calculated Value | Calculated Value | Pyridine ring modes |

| C-Cl Stretch | Calculated Value | Calculated Value | Calculated Value | |

| N-H Bend | Calculated Value | Calculated Value | Calculated Value | Scissoring/Rocking |

Table 3: Frontier Molecular Orbital (FMO) and Electronic Properties

| Property | Value (eV) | Description |

| Highest Occupied Molecular Orbital (HOMO) | Calculated Value | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital (LUMO) | Calculated Value | Electron-accepting capacity |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Value | Chemical reactivity and kinetic stability |

| Ionization Potential (IP) | Calculated Value | Energy required to remove an electron |

| Electron Affinity (EA) | Calculated Value | Energy released upon gaining an electron |

| Electronegativity (χ) | Calculated Value | Tendency to attract electrons |

| Chemical Hardness (η) | Calculated Value | Resistance to change in electron configuration |

| Chemical Softness (S) | Calculated Value | Reciprocal of hardness |

| Electrophilicity Index (ω) | Calculated Value | Propensity to accept electrons |

| Dipole Moment (Debye) | Calculated Value | Molecular polarity |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for a comprehensive quantum chemical analysis of this compound.

Conclusion and Future Directions

This guide outlines the essential computational protocols for a thorough quantum chemical investigation of this compound. The generation of the data detailed herein will provide critical insights into the molecule's intrinsic properties, which are invaluable for understanding its potential as a scaffold in drug design. The calculated properties, particularly the electronic descriptors and molecular electrostatic potential (MEP) maps, can inform on its reactivity, intermolecular interaction sites, and metabolic stability. Future work should focus on correlating these theoretical findings with experimental data and exploring its interaction with biological targets through molecular docking and dynamics simulations.

Methodological & Application

Application Notes and Protocols for 5-Chloropyridine-3,4-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloropyridine-3,4-diamine as a versatile building block in the synthesis of biologically active compounds. The primary application highlighted is its use in the construction of the imidazo[4,5-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.

Key Applications in Drug Discovery

This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds. The presence of the vicinal diamine functionality allows for cyclocondensation reactions with a range of electrophilic partners to form fused ring systems. The chlorine substituent at the 5-position of the pyridine ring provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

One of the most valuable applications of this compound is in the synthesis of 2-substituted-6-chloro-5H-imidazo[4,5-c]pyridines. This scaffold is of significant interest due to its structural similarity to purines, making it a promising candidate for the development of inhibitors for various enzymes, including kinases and polymerases.

Synthesis of 2-Substituted-6-chloro-5H-imidazo[4,5-c]pyridines